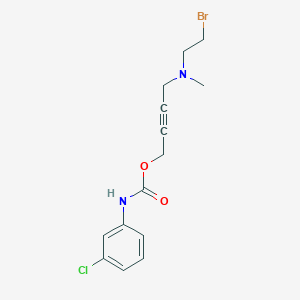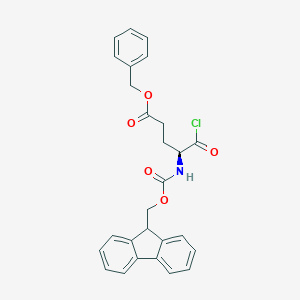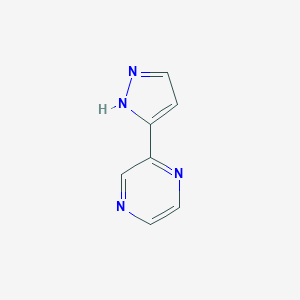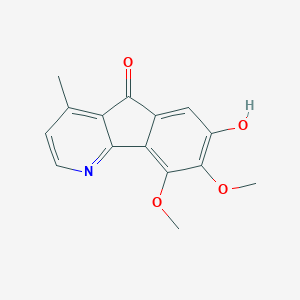![molecular formula C9H17NO3S B039337 tert-butyl N-[(2S)-1-methylsulfanyl-3-oxopropan-2-yl]carbamate CAS No. 120296-30-2](/img/structure/B39337.png)
tert-butyl N-[(2S)-1-methylsulfanyl-3-oxopropan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including medicinal chemistry, agriculture, and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with a suitable electrophile, such as a carbonyl compound, in the presence of a base. The reaction typically proceeds under mild conditions, and the product can be purified by filtration or recrystallization .
Another method involves the use of 1,1’-carbonyldiimidazole (CDI) as an acylation agent. This eco-friendly approach allows for the preparation of carbamates without the need for solvents, making it a sustainable option .
Industrial Production Methods
In industrial settings, the production of (S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate often involves large-scale batch or continuous processes. These methods utilize efficient catalysts and optimized reaction conditions to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted carbamates. These products have diverse applications in various fields, including pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
(S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with enzymes, leading to inhibition of their activity. This interaction is often mediated through hydrogen bonding and other non-covalent interactions . The compound’s ability to permeate cell membranes enhances its bioavailability and effectiveness .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Comparison
Compared to other carbamates, (S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate exhibits unique properties due to the presence of the methylthio group. This group enhances its reactivity and allows for the formation of diverse derivatives. Additionally, the tert-butyl group provides steric hindrance, increasing the compound’s stability and resistance to hydrolysis .
Propiedades
Número CAS |
120296-30-2 |
|---|---|
Fórmula molecular |
C9H17NO3S |
Peso molecular |
219.3 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-methylsulfanyl-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C9H17NO3S/c1-9(2,3)13-8(12)10-7(5-11)6-14-4/h5,7H,6H2,1-4H3,(H,10,12)/t7-/m0/s1 |
Clave InChI |
UJTIBUBQPFDIPR-ZETCQYMHSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CSC)C=O |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CSC)C=O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CSC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole](/img/structure/B39255.png)
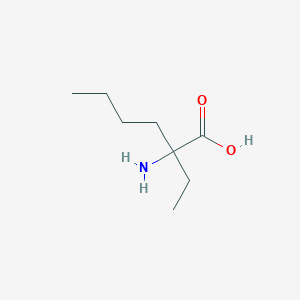
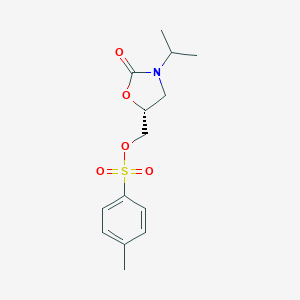
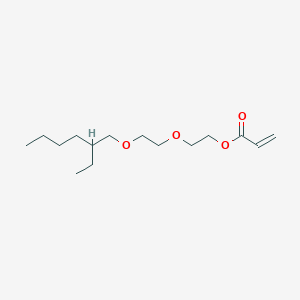
![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)
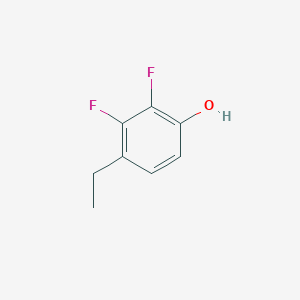

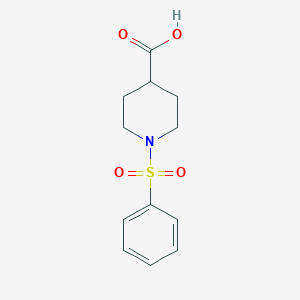
![N-[(2S,3S,4R,5R,6S)-6-[(2S,3S,4R,5R)-4,5-dihydroxy-2-methoxy-1-oxohexan-3-yl]oxy-4-hydroxy-5-methoxy-2,4-dimethyloxan-3-yl]formamide](/img/structure/B39270.png)

